
1-Benzyl-3,3-dimethyldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-dimethyldiaziridine is an organic compound with the molecular formula C10H14N2. It belongs to the class of diaziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups attached to the carbon atoms of the diaziridine ring .
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-dimethyldiaziridine typically involves the reaction of benzylamine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the diaziridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3,3-dimethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-3,3-dimethyldiaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.
Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-dimethyldiaziridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the diaziridine ring can act as a nucleophile or electrophile, facilitating various transformations. The benzyl group can also participate in reactions, influencing the overall reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-dimethyldiaziridine can be compared with other diaziridines such as:
- 1,3,3-Trimethyldiaziridine
- 1-Isopropyl-3,3-dimethyldiaziridine
- 1-Methylspiro-[diaziridine-3,1′-cyclopentane]
- 3-Benzyl-1,3-dimethyl-diaziridine
- 3,3-Dibenzyl-1-methyldiaziridine
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and reactivity
Propriétés
Numéro CAS |
71014-81-8 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-benzyl-3,3-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N2/c1-10(2)11-12(10)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Clé InChI |
SWKFOOZRVOSPAU-UHFFFAOYSA-N |
SMILES canonique |
CC1(NN1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




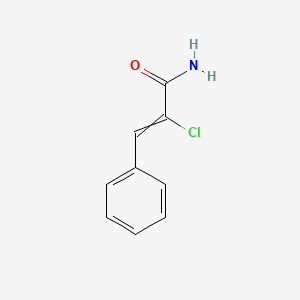
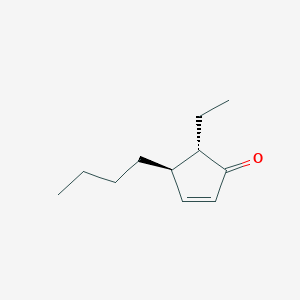
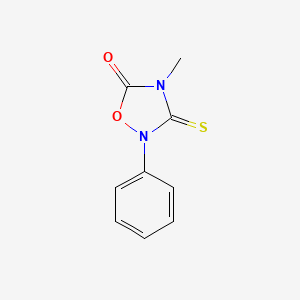
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
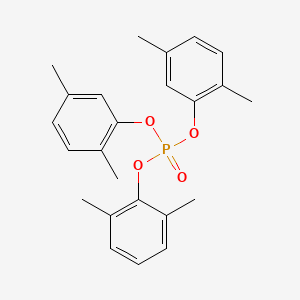
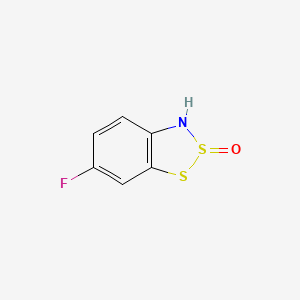
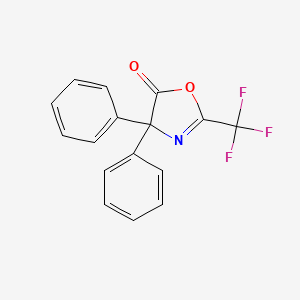

![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

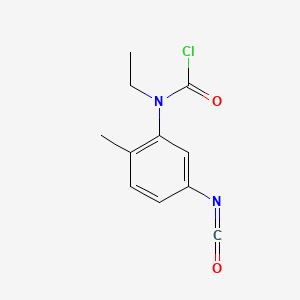
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)
